molecular formula C7H10F3NO2 B2755659 (1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid CAS No. 2375249-94-6

(1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2755659
CAS No.: 2375249-94-6
M. Wt: 197.157
InChI Key: OGGKBGWFIOVCIW-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid” is a compound that belongs to the class of organic compounds known as cyclopropanes . The (1R,2S) configuration indicates the spatial arrangement of the ethenyl and amine groups on the cyclopropane ring .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a cyclopropane ring, which is a three-membered carbon ring. Attached to this ring at the 1-position is an amine group (-NH2), and at the 2-position is an ethenyl group (C2H3). The compound also includes 2,2,2-trifluoroacetic acid, which consists of an acetic acid where all three hydrogens of the methyl group have been replaced by fluorine atoms .

Scientific Research Applications

Ethylene Action Inhibition

One application in scientific research related to ethylene action inhibition, relevant to cyclopropane derivatives, is found in studies of 1-methylcyclopropene (1-MCP). This compound is a potent inhibitor of ethylene action, widely studied for its effects on delaying ripening and senescence in fruits and vegetables. The research highlights its ability to prevent ethylene effects across a variety of crops at low concentrations, offering insights into ethylene's role in plant biology and presenting 1-MCP as a tool for postharvest quality maintenance (Blankenship & Dole, 2003).

Perfluoroalkyl Acids (PFAs) Environmental Impact

Research on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which includes functional groups similar to trifluoroacetic acid, focuses on their environmental persistence, toxicity, and treatment methods. A critical review outlines the physicochemical properties, environmental levels, and treatment strategies for PFAs, highlighting the challenges in understanding their behavior and the need for effective removal methods from water sources (Rayne & Forest, 2009).

Amines in Pharmaceuticals

The structural diversity and prevalence of nitrogen heterocycles in pharmaceuticals, including amines, are critical for drug development. A study analyzing U.S. FDA-approved drugs found that a significant proportion contain nitrogen heterocycles, demonstrating their importance in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).

Fluorescent Chromophores from Multicomponent Reactions

The Ugi four-component reaction, involving amines and carboxylic acids among other reactants, is explored for the synthesis of functional chromophores. This review discusses the mechanism, challenges, and opportunities for creating fluorescent derivatives through multicomponent reactions, highlighting the potential for novel applications in sensing and imaging (Rocha, Rodrigues, & Neto, 2020).

Properties

IUPAC Name

(1R,2S)-2-ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.C2HF3O2/c1-2-4-3-5(4)6;3-2(4,5)1(6)7/h2,4-5H,1,3,6H2;(H,6,7)/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGKBGWFIOVCIW-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1C[C@H]1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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